4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-amine
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Overview
Description
4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C9H9F3N2O and a molecular weight of 218.18 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a pyridine ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties in drug discovery.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological targets . The cyclopropoxy group may contribute to its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-3-pyridinamine: This compound shares the trifluoromethyl group and pyridine ring but lacks the cyclopropoxy group.
3-Amino-6-(trifluoromethyl)pyridine: Similar to the above compound, it also lacks the cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9F3N2O |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)8-3-7(6(13)4-14-8)15-5-1-2-5/h3-5H,1-2,13H2 |
InChI Key |
BHXNSWIZWTXCEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2N)C(F)(F)F |
Origin of Product |
United States |
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